molecular formula C32H22O2 B14178015 Naphthalene, 2,2'-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- CAS No. 853362-07-9

Naphthalene, 2,2'-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis-

Cat. No.: B14178015
CAS No.: 853362-07-9
M. Wt: 438.5 g/mol
InChI Key: RJZMVFASZNZPAB-UHFFFAOYSA-N
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Description

Naphthalene, 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- is a complex organic compound with the molecular formula C32H22O2 This compound is characterized by the presence of two naphthalene groups connected via a phenylenebis linkage with propyne-diyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- typically involves a multi-step process. One common method includes the reaction of 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]dibenzaldehyde with naphthalene derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide in an ethanol/water solution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Naphthalene, 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthalene, 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene, 2,2’-[1,3-phenylenebis(2-propyne-3,1-diyloxy)]bis-
  • Naphthalene, 2,2’-[1,4-phenylenebis(2-propyne-3,1-diyloxy)]bis-

Uniqueness

Naphthalene, 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- is unique due to its specific phenylenebis linkage and propyne-diyloxy groups, which confer distinct chemical and physical properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and reactivity .

Properties

CAS No.

853362-07-9

Molecular Formula

C32H22O2

Molecular Weight

438.5 g/mol

IUPAC Name

2-[3-[2-(3-naphthalen-2-yloxyprop-1-ynyl)phenyl]prop-2-ynoxy]naphthalene

InChI

InChI=1S/C32H22O2/c1-2-10-26(16-8-22-34-32-20-18-28-12-4-6-14-30(28)24-32)25(9-1)15-7-21-33-31-19-17-27-11-3-5-13-29(27)23-31/h1-6,9-14,17-20,23-24H,21-22H2

InChI Key

RJZMVFASZNZPAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC#CC3=CC=CC=C3C#CCOC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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